

# Application Note: Determination of Fluazifop-p-butyl in Soil by LC-MS/MS

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## Compound of Interest

Compound Name: Fluazifop-p-butyl

Cat. No.: B166164

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Audience: Researchers, scientists, and professionals in environmental science and residue analysis.

**Introduction** **Fluazifop-p-butyl** is a selective post-emergence herbicide used to control grass weeds in broad-leaved crops. Monitoring its residue in soil is crucial for environmental assessment and regulatory compliance. This document details a robust and sensitive method for the quantitative determination of **Fluazifop-p-butyl** in various soil types using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is based on a solvent extraction followed by direct analysis or an optional Solid Phase Extraction (SPE) cleanup for complex matrices.

**Principle** Soil samples are extracted using an acetonitrile and ammonium acetate buffer solution. The resulting extract is centrifuged, filtered, and diluted. For matrices with significant interference, an optional SPE cleanup step can be employed. The final extract is then analyzed by LC-MS/MS in the positive ion Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

## Experimental Protocols

### Reagents and Materials

- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).
- Reagents: Ammonium acetate, Formic acid, Anhydrous magnesium sulfate.

- Standards: **Fluazifop-p-butyl** analytical standard (purity >95%).
- Apparatus: 50 mL polypropylene centrifuge tubes, orbital shaker, centrifuge, syringe filters (0.2 µm PTFE), SPE cartridges (e.g., Waters Oasis® MAX, 150 mg, 6-mL), evaporator, autosampler vials.

## Standard Solution Preparation

- Primary Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of **Fluazifop-p-butyl** standard and dissolve in a 100-mL volumetric flask with acetonitrile. Store at 4°C.
- Intermediate Working Standards (1.0 µg/mL and 0.1 µg/mL): Prepare by serially diluting the primary stock solution with acetonitrile.[1]
- Calibration Standards (e.g., 0.5 - 100 ng/mL): Prepare a series of calibration standards by diluting the intermediate working standards with the initial mobile phase composition (e.g., 90:10 Water:Methanol with 0.1% formic acid).

## Sample Preparation: Extraction

- Weigh  $20 \pm 0.1$  g of soil into a 50-mL polypropylene centrifuge tube.[2]
- For recovery studies, fortify blank soil samples by adding a known volume of an intermediate working standard. For example, add 200 µL of a 0.1 µg/mL standard solution to 20 g of soil to achieve a fortification level of 1.0 µg/kg (ppb).[1]
- Add 30 mL of an extraction solution of acetonitrile and 10 mM ammonium acetate buffer (pH 5.5) (50:50, v/v).[2]
- Cap the tube and shake at room temperature for 20 minutes on an orbital shaker.[2]
- Perform a second extraction by adding another 20 mL of the extraction solution and shaking for 20 minutes.[2]
- Centrifuge the tube to separate the soil from the extract.
- Combine the supernatants and adjust the final volume to 50 mL with the extraction buffer.[2]

- Filter an aliquot through a 0.2 µm PTFE syringe filter.[2][3]
- Dilute 250 µL of the filtered extract with 750 µL of the initial mobile phase (a 4x dilution) in an autosampler vial for LC-MS/MS analysis.[2] This dilution is crucial to ensure proper chromatographic retention and minimize matrix effects.[1]

## Optional Sample Cleanup: Solid Phase Extraction (SPE)

For soil matrices with high interference, an optional SPE cleanup can be performed.[3]

- Conditioning: Precondition a Waters Oasis® MAX SPE cartridge sequentially with methanol (2 x 3 mL), acetonitrile (2 x 3 mL), methanol (2 x 3 mL), 0.01% NH<sub>4</sub>OH in water (2 x 3 mL), and water (2 x 3 mL).[3]
- Loading: Dilute 5 mL of the combined soil extract (from step 3.7) with 5.0 mL of 10 mM ammonium acetate buffer (pH 5). Load this diluted extract onto the conditioned SPE cartridge.[3]
- Washing: Wash the cartridge with 2.0 mL of 0.1% formic acid in methanol:water (20:80, v/v), followed by two washes with 3 mL of ultra-pure water.[3]
- Elution: Elute the analytes with three 2 mL portions of acidified (1% formic acid) acetonitrile:acetone (25:75, v/v).[3]
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.[3]

## Data Presentation

### LC-MS/MS Instrumental Conditions

The following tables summarize the typical parameters for the analysis of **Fluazifop-p-butyl**.

Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | Column | Ascentis Express C8 (50 x 3.0 mm, 2.7 µm)[2] | | Mobile Phase A | 0.1% Formic Acid in Water[2] | | Mobile Phase B | 0.1% Formic Acid in Methanol[2] | | Injection Volume | 10 - 50 µL[2] | | Column Temp. | 40°C | | Flow Rate | 0.4 mL/min | | Gradient Elution | Time (min) | %B | |

| 0.0 - 0.5 | 10 | | | 1.5 - 4.0 | 60 | | | 4.5 - 6.5 | 90 | | | 6.6 - 7.5 | 10 (Re-equilibration) | Gradient based on Syngenta Crop Method GRM044.03A.[2]

Table 2: Mass Spectrometry Parameters

| Parameter           | Value                                      |
|---------------------|--|
| Ionization Mode     | Positive Electrospray Ionization (ESI+)[2] |
| Monitoring Mode     | Multiple Reaction Monitoring (MRM)         |
| Precursor Ion (m/z) | 384.15[2][4]                               |
| Product Ion 1 (m/z) | 328.0 (Quantification)[2][4]               |
| Product Ion 2 (m/z) | 282.0 (Confirmation)[2][4]                 |
| Collision Energy    | Analyte-dependent; requires optimization   |

| Dwell Time | 100 ms |

## Method Performance Characteristics

The method has been validated across various soil types, demonstrating its robustness and reliability.[2]

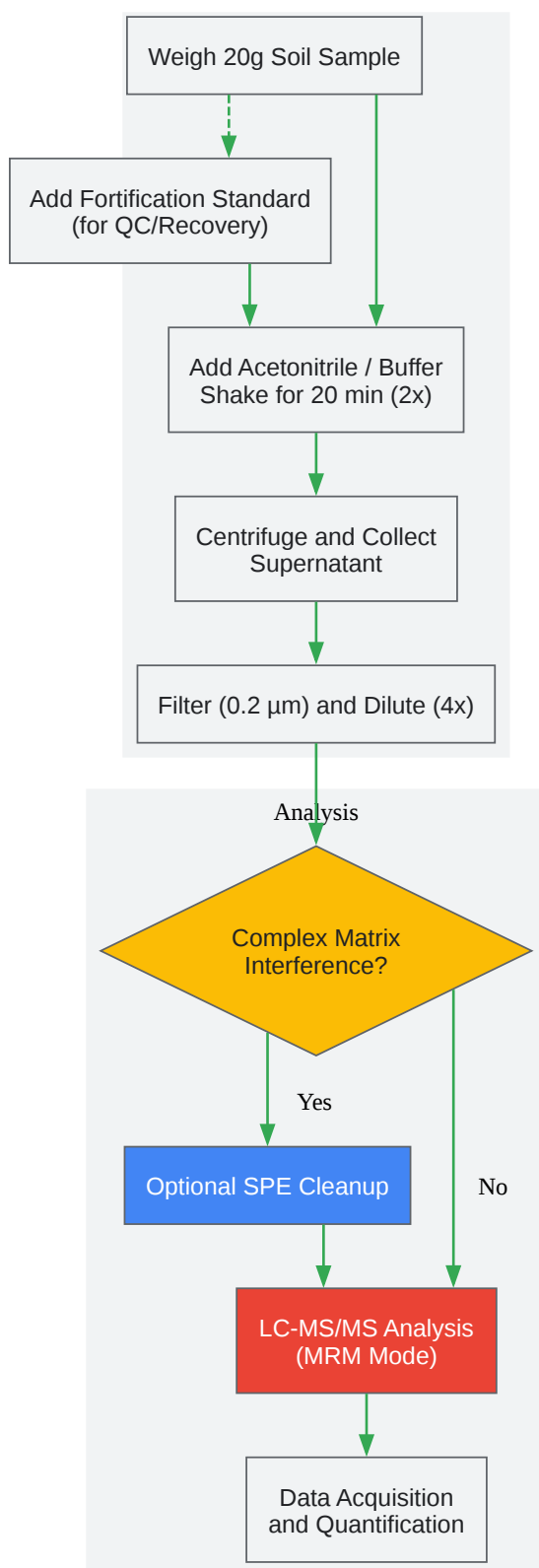
Table 3: Method Validation Summary

| Parameter                      | Result                    |
|--------------------------------|---------------------------|
| Limit of Quantitation (LOQ)    | 1.0 µg/kg (1.0 ppb)[2][3] |
| Limit of Detection (LOD)       | 0.5 µg/kg[2]              |
| Linearity (R <sup>2</sup> )    | > 0.99[5][6]              |
| Recovery (at 1x, 10x, 50x LOQ) | 70-120%[2][7]             |

| Precision (RSD) | ≤ 20%[2][7] |

## Visualization

The following diagram illustrates the complete experimental workflow for the determination of **Fluazifop-p-butyl** in soil.



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Caption: Workflow for **Fluazifop-p-butyl** determination in soil.

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